molecular formula C13H22N4 B1469715 1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine CAS No. 1427380-25-3

1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine

Cat. No.: B1469715
CAS No.: 1427380-25-3
M. Wt: 234.34 g/mol
InChI Key: WXMHQTNASCFIJE-UHFFFAOYSA-N
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Description

1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine is a useful research compound. Its molecular formula is C13H22N4 and its molecular weight is 234.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to specific receptors on cell membranes, influencing signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-receptor complex .

Cellular Effects

The effects of this compound on cells are diverse. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been observed to activate certain kinases, which in turn phosphorylate target proteins, altering their activity and function . Additionally, this compound can influence cell proliferation and apoptosis, making it a valuable tool in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit certain proteases by binding to their active sites, preventing substrate access . This inhibition can lead to downstream effects on cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to a loss of activity . Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, toxic or adverse effects can occur . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biological response . Toxicity studies have indicated that high doses can lead to organ damage and other adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes or passively diffuse into cells . Once inside, it may localize to specific cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific organelles or compartments through targeting signals or post-translational modifications . For instance, it may accumulate in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression .

Properties

IUPAC Name

2-methyl-3-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-11-12(10-16-8-5-14-6-9-16)17-7-3-2-4-13(17)15-11/h14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMHQTNASCFIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2CCCCC2=N1)CN3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601140653
Record name Imidazo[1,2-a]pyridine, 5,6,7,8-tetrahydro-2-methyl-3-(1-piperazinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427380-25-3
Record name Imidazo[1,2-a]pyridine, 5,6,7,8-tetrahydro-2-methyl-3-(1-piperazinylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427380-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine, 5,6,7,8-tetrahydro-2-methyl-3-(1-piperazinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine
Reactant of Route 4
1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine
Reactant of Route 5
1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine
Reactant of Route 6
1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.